Cas no 84127-06-0 (Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-)

Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl- structure
84127-06-0 structure
Product name:Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-
CAS No:84127-06-0
MF:C16H20N2OP
MW:287.316564559937
CID:4209784
PubChem ID:6340345

Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4,4'-phosphinylidenebis[N,N-dimethyl-
    • CHEMBL1346560
    • HMS2657H05
    • MLS001018608
    • bis(4-dimethylaminophenyl)phosphine oxide
    • AKOS001032091
    • bis(4-dimethylaminophenyl)-phosphine oxide
    • RWYIFIGCEJVAED-UHFFFAOYSA-N
    • 4,4a(2)-Phosphinylidenebis[N,N-dimethylbenzenamine]
    • DTXSID701237431
    • Z56762374
    • 84127-06-0
    • SCHEMBL636857
    • SMR000354793
    • Inchi: InChI=1S/C16H20N2OP/c1-17(2)13-5-9-15(10-6-13)20(19)16-11-7-14(8-12-16)18(3)4/h5-12H,1-4H3/q+1
    • InChI Key: HILVSVQPQFWLAA-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 287.13132526Da
  • Monoisotopic Mass: 287.13132526Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 57.69000
  • LogP: 2.59680

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